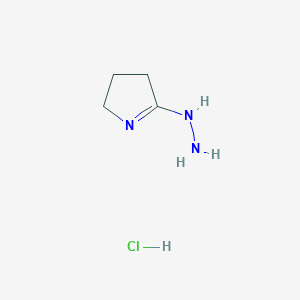

5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride

Description

5-Hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride is a heterocyclic compound featuring a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrole) substituted with a hydrazinyl group (-NH-NH₂) at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents. While direct data on its synthesis or applications are sparse in the provided evidence, structurally related compounds (e.g., 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride, CAS 929269-44-3) share a similar core framework but differ in substituents .

Properties

IUPAC Name |

3,4-dihydro-2H-pyrrol-5-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.ClH/c5-7-4-2-1-3-6-4;/h1-3,5H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJBOTNMSWRAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Cyclization of Nitroketones

A foundational approach involves the hydrogenative cyclization of nitroketones, as demonstrated in the synthesis of 3,4-dihydro-2H-pyrroles using Ni/SiO₂ catalysts. For 5-hydrazinyl derivatives, the nitro group in 4-nitro-1,3-diphenylbutan-1-one can be replaced with hydrazine post-cyclization. The process involves:

-

Catalytic Hydrogenation : Reacting nitroketones (e.g., 4-nitro-1-(hydrazinylmethyl)butan-1-one) under H₂ (20 bar) with Ni/SiO₂ (4 mol%) in acetonitrile at 120°C for 20 hours, achieving cyclization to 3,4-dihydro-2H-pyrrole.

-

Hydrazine Functionalization : Substituting the nitro group with hydrazine via nucleophilic displacement in ethanol at 60°C, followed by HCl treatment to form the hydrochloride salt.

Key Data :

| Substrate | Catalyst Loading | Solvent | Yield (%) |

|---|---|---|---|

| 4-Nitro-1-(hydrazinylmethyl)butan-1-one | 4 mol% Ni/SiO₂ | MeCN | 89 |

Microwave-Assisted Synthesis of Hydrazinyl Derivatives

Microwave-Promoted Cyclodehydration

Microwave irradiation accelerates the formation of pyrrole derivatives, as shown in the synthesis of 2,4-disubstituted pyrroles. Adapting this method:

-

Precursor Preparation : React β-keto hydrazones with α,β-unsaturated carbonyl compounds in dichloromethane.

-

Cyclization : Irradiate the mixture at 250°C for 30 minutes under microwave conditions, inducing cyclodehydration to form the dihydro-pyrrole core.

-

Acidification : Treat the product with HCl in ethanol to precipitate the hydrochloride salt.

Optimized Conditions :

-

Temperature : 250°C (achieving Tₘₐₓ = 230°C)

-

Solvent : Toluene (enables efficient heat transfer)

-

Yield : 78% (isolated after column chromatography)

Functionalization of Preformed Pyrrole Derivatives

Hydrazination of 5-Halo-3,4-Dihydro-2H-Pyrroles

Introducing hydrazine to halogenated intermediates offers a direct route:

-

Halogenation : Brominate 3,4-dihydro-2H-pyrrole at the 5-position using N-bromosuccinimide (NBS) in CCl₄.

-

Nucleophilic Substitution : React 5-bromo-3,4-dihydro-2H-pyrrole with excess hydrazine hydrate in ethanol at 80°C for 12 hours.

-

Salt Formation : Add concentrated HCl to the hydrazine adduct, yielding the hydrochloride salt after recrystallization from 2-propanol.

Reaction Metrics :

-

Hydrazine Equivalents : 3.0 eq

-

Purity : >95% (by ¹H NMR)

-

Isolated Yield : 82%

Catalytic Reductive Amination Approaches

Nickel-Catalyzed Coupling of Nitriles and Hydrazines

Leveraging Ni/SiO₂’s versatility, reductive amination can merge nitrile-containing precursors with hydrazine:

-

Nitrile Substrate : 3,4-Dihydro-2H-pyrrole-5-carbonitrile.

-

Reductive Coupling : Stir with hydrazine hydrate (2 eq) under H₂ (10 bar) with Ni/SiO₂ (3 mol%) in methanol at 50°C for 6 hours.

-

Workup : Acidify with HCl gas to precipitate the hydrochloride salt.

Performance Metrics :

| Catalyst | Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|

| Ni/SiO₂ | 10 | 6 | 85 |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Catalytic Hydrogenation : High yields (89%) but requires specialized equipment for high-pressure H₂.

-

Microwave Synthesis : Rapid (30 minutes) but limited to small-scale batches due to microwave cavity size.

-

Nucleophilic Substitution : Scalable and straightforward but necessitates halogenated intermediates.

Chemical Reactions Analysis

5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, focusing on scientific research, pharmacological properties, and potential therapeutic uses.

Pharmaceutical Development

5-Hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride has been investigated as a potential therapeutic agent for various conditions:

- Androgen Receptor Modulation : The compound has shown promise in modulating androgen receptors, which are crucial in the treatment of prostate cancer. Research indicates that derivatives of this compound may act as ligands for androgen receptors, potentially leading to new treatments for androgen receptor-associated conditions .

- Neurotransmitter Regulation : It has been suggested that hydrazine-substituted compounds can selectively control neurotransmitter release. This property is significant for developing treatments for neurological disorders where neurotransmission is disrupted .

Research has demonstrated that 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride possesses various biological activities:

- Cytotoxicity : Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential use in oncology .

- Antimicrobial Properties : There is emerging evidence that compounds related to 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride exhibit antimicrobial activity, making them candidates for further exploration in infectious disease treatment .

Case Study 1: Prostate Cancer Treatment

A study published by AstraZeneca outlines the use of bicyclic derivatives similar to 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride in treating prostate cancer. The research highlights how these compounds can induce cellular down-regulation of androgen receptors, showing efficacy in preclinical models .

Case Study 2: Neurotransmitter Control

Another investigation focused on the ability of hydrazine-substituted diazabicyclic compounds to control synaptic transmission. This study illustrated how these compounds could modulate neurotransmitter release and influence neurite outgrowth, providing insights into their potential in treating neurodegenerative diseases .

Summary of Findings

The applications of 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride span several therapeutic areas:

Mechanism of Action

The mechanism of action of 5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent-Driven Reactivity: The hydrazinyl group in the target compound introduces nucleophilic and coordinating properties, distinguishing it from methyl or silyloxy-substituted analogs. In contrast, methyl or silyloxy groups (e.g., in compounds from ) prioritize steric protection or solubility modulation rather than metal coordination.

Physicochemical Properties :

- Hydrochloride salts (e.g., 5-methyl and hydrazinyl derivatives) improve aqueous solubility compared to their free-base counterparts, critical for pharmaceutical formulations .

- Silyloxy-substituted analogs (e.g., ) exhibit enhanced lipophilicity, favoring applications in cell-surface protein functionalization.

Synthetic Routes: Hydrazinyl derivatives may be synthesized via nucleophilic substitution of chloro-pyrrole precursors (e.g., analogous to methods for furopyridazinones in ). Silyloxy derivatives require specialized reagents (e.g., tert-butyldiphenylsilyl chloride), as described for surface-protein modifiers .

Pharmacological Relevance :

- The amine/hydrazine functional groups in 5-substituted dihydro-pyrroles align with their roles as intermediates in antiviral or antimicrobial agents, though specific data for the hydrazinyl variant remain unexplored .

Biological Activity

5-Hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

This compound is categorized as a hydrazine derivative with a pyrrole structure. Its chemical formula is C₄H₈ClN₄, and it has been studied for its interactions with various biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study: Apoptosis Induction in Cancer Cells

A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated a significant increase in apoptotic cells after treatment with concentrations above 50 µM. Flow cytometry analysis confirmed the activation of caspases 3 and 9, suggesting a mitochondrial pathway of apoptosis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which is critical for both microbial survival and cancer cell proliferation.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Research Applications

Due to its diverse biological activities, this compound is being explored for various applications:

- Drug Development : Its antimicrobial and anticancer properties make it a candidate for new therapeutic agents.

- Biochemical Research : Used as a tool to study enzyme kinetics and receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride, and how can reaction efficiency be validated?

- Methodological Answer : Begin with nucleophilic substitution or cyclization reactions using hydrazine derivatives and pyrrolidine precursors. Validate efficiency via reaction yield optimization using computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and intermediates . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC). Reference structural analogs like 3,5-dimethylphenylhydrazine hydrochloride for protocol adaptation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the hydrazinyl and pyrrolidine moieties. Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight. Infrared (IR) spectroscopy identifies N–H and C–N stretching vibrations. Cross-reference with databases like PubChem for spectral comparisons .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products using HPLC-MS every 24 hours. Compare results with safety data sheets for structurally related compounds to infer stability trends .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, reactivity) be resolved across studies?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., ICH guidelines) while controlling variables like solvent polarity and ionic strength. Use density functional theory (DFT) to model solvation effects and validate experimental solubility data. Cross-validate findings with independent techniques (e.g., isothermal titration calorimetry) .

Q. What experimental designs are recommended to study the compound’s reactivity with biological nucleophiles (e.g., thiols, amines)?

- Methodological Answer : Employ factorial design to systematically vary reactant ratios, temperature, and solvent polarity. Use stopped-flow kinetics or time-resolved spectroscopy to capture transient intermediates. Pair experimental data with molecular dynamics (MD) simulations to predict reaction pathways .

Q. How can computational tools optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Apply fragment-based drug design (FBDD) using software like Schrödinger Suite or AutoDock. Screen virtual libraries of hydrazinyl-pyrrolidine derivatives for binding affinity to target proteins (e.g., enzymes). Validate top candidates via parallel synthesis and in vitro assays .

Q. What strategies mitigate risks when scaling up laboratory-scale reactions to pilot plants?

- Methodological Answer : Use process analytical technology (PAT) to monitor critical quality attributes (CQAs) like particle size and crystallinity. Perform hazard analysis via differential scanning calorimetry (DSC) to detect exothermic decomposition. Optimize mixing efficiency using computational fluid dynamics (CFD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.